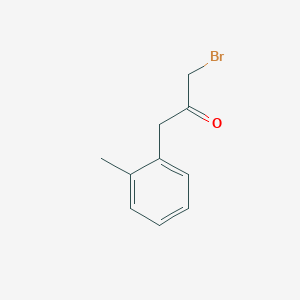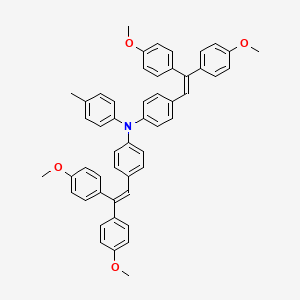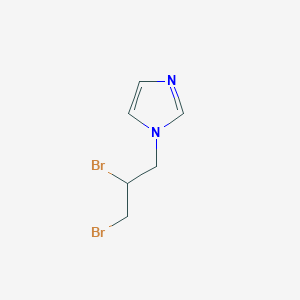
1-(2,3-Dibromopropyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dibromopropyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopropyl)-1H-imidazole typically involves the reaction of imidazole with 2,3-dibromopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2,3-Dibromopropyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 2,3-dibromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dibromo group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azido-3-bromopropyl)-1H-imidazole, while reduction with LiAlH4 can produce 1-(2,3-dihydroxypropyl)-1H-imidazole.
科学的研究の応用
1-(2,3-Dibromopropyl)-1H-imidazole has various applications in scientific research, including:
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, as the dibromo group can enhance the flame-retardant properties of materials.
作用機序
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dibromo group may also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar dibromo groups but different overall structure and applications.
2,3-Dibromo-1-propanol: A related compound used as an intermediate in the synthesis of flame retardants and pharmaceuticals.
Uniqueness
1-(2,3-Dibromopropyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,3-dibromopropyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. The imidazole ring provides a versatile scaffold for chemical modifications, while the dibromo group enhances the compound’s reactivity and potential use in various fields.
特性
CAS番号 |
682336-96-5 |
|---|---|
分子式 |
C6H8Br2N2 |
分子量 |
267.95 g/mol |
IUPAC名 |
1-(2,3-dibromopropyl)imidazole |
InChI |
InChI=1S/C6H8Br2N2/c7-3-6(8)4-10-2-1-9-5-10/h1-2,5-6H,3-4H2 |
InChIキー |
IMPRUGVUNTVTEC-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
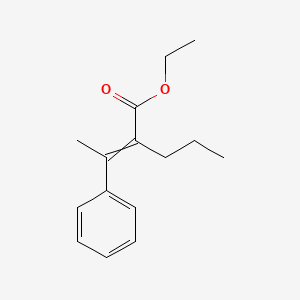
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
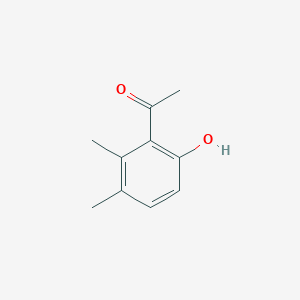

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
